



# Application Notes and Protocols: Pharmacokinetics and Pharmacodynamics of RMC-6236

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RMC-4529  |           |
| Cat. No.:            | B12418235 | Get Quote |

Disclaimer: Initial searches for "RMC-4529" did not yield any specific information for a compound with this designation. It is highly probable that this was a typographical error. Based on available public information, this document focuses on RMC-6236, a clinical-stage RAS(ON) multi-selective inhibitor from Revolution Medicines, for which there is substantial preclinical and preliminary clinical data. Information on a related compound, RMC-6291, a KRASG12C(ON) inhibitor, is also included for comparative purposes.

These application notes are intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical profile of RMC-6236.

### **Overview of RMC-6236**

RMC-6236 is a first-in-class, oral, non-covalent inhibitor that selectively targets the active, GTP-bound (ON) state of both mutant and wild-type RAS isoforms (KRAS, NRAS, HRAS).[1][2] [3] It forms a tri-complex with cyclophilin A (CypA) and RAS(ON), sterically blocking the interaction of RAS with its downstream effectors and thereby inhibiting oncogenic signaling.[4] [5] Preclinical studies and preliminary clinical data have shown that RMC-6236 is well-tolerated and exhibits anti-tumor activity in various RAS-driven cancer models and in patients.[1][2][5][6]

## **Pharmacokinetics (PK)**



RMC-6236 has demonstrated dose-dependent pharmacokinetics compatible with once-daily oral dosing.[2][6]

### **Preclinical Pharmacokinetics**

In preclinical mouse xenograft models, RMC-6236 showed dose-dependent exposure in both blood and tumor tissue following a single oral dose. Repeated daily dosing did not lead to accumulation in blood or tumors.[1]

Table 1: Preclinical Pharmacokinetic Parameters of RMC-6236 in Mouse Xenograft Models

| Dose (mg/kg) | Tissue | Cmax (ng/mL or<br>ng/g) | AUC (ngh/mL or<br>ngh/g) |
|--------------|--------|-------------------------|--------------------------|
| 3            | Blood  | Data not specified      | Data not specified       |
| 10           | Blood  | Data not specified      | Data not specified       |
| 25           | Blood  | Data not specified      | Data not specified       |
| 3            | Tumor  | Data not specified      | Data not specified       |
| 10           | Tumor  | Data not specified      | Data not specified       |
| 25           | Tumor  | Data not specified      | Data not specified       |

Specific quantitative values for Cmax and AUC in preclinical models were not available in the provided search results, though dose-dependency was established.

A related compound, RMC-6291, showed high oral bioavailability in mice (60%).[4]

### **Clinical Pharmacokinetics**

In a Phase 1/2 clinical trial (RMC-6236-001), RMC-6236 was administered orally once daily (QD) at doses ranging from 10 mg to 400 mg.[2][7] The results indicated dose-dependent increases in exposure with minimal accumulation after repeat dosing.[2][5] At doses of 80 mg and higher, the exposures achieved were within the range predicted to induce tumor regressions in preclinical models.[2]

Table 2: Clinical Pharmacokinetic Observations for RMC-6236 (Phase 1 Trial)[2][8]



| Dose (mg QD) | Key Observations                                                                      |
|--------------|---------------------------------------------------------------------------------------|
| 10 - 400     | Dose-dependent increases in exposure (AUC).                                           |
| 10 - 400     | Minimal accumulation with repeated daily dosing.                                      |
| ≥ 80         | Achieved exposures predicted to induce tumor regressions based on preclinical models. |

Detailed human PK parameters such as Cmax, Tmax, AUC, and half-life have not been publicly disclosed in the provided search results.

# **Pharmacodynamics (PD)**

The pharmacodynamic effects of RMC-6236 have been assessed both in vitro and in vivo, demonstrating potent and selective inhibition of the RAS signaling pathway.

### In Vitro Pharmacodynamics

RMC-6236 potently inhibits the binding of RAS to its downstream effector RAF in vitro.[1]

Table 3: In Vitro Biochemical Potency of RMC-6236[1]

| RAS Variant            | EC50 (nM) for Inhibition of RAS-RAF<br>Binding |
|------------------------|------------------------------------------------|
| Wild-type KRAS         | Specific value not provided                    |
| Wild-type NRAS         | Specific value not provided                    |
| Wild-type HRAS         | Specific value not provided                    |
| Oncogenic RAS variants | Specific value not provided                    |

While the publication states potent inhibition with EC50 values, the specific numerical data is not available in the abstract.



In cancer cell lines with KRAS mutations (HPAC and Capan-2), treatment with RMC-6236 led to a dose- and time-dependent reduction in phosphorylated ERK (pERK), a key downstream marker of RAS pathway activity.[1]

## In Vivo and Clinical Pharmacodynamics

In preclinical xenograft models, a single oral dose of RMC-6236 resulted in profound and dose-dependent suppression of DUSP6 mRNA levels, a pharmacodynamic biomarker of RAS pathway inhibition.[9] In the clinic, treatment with RMC-6236 led to a marked reduction in the variant allele frequency of KRAS in circulating tumor DNA (ctDNA) across multiple tumor types, indicating on-target anti-tumor activity.[2][6]

# **Experimental Protocols**Protocol: In Vivo Murine Xenograft Study

This protocol is a generalized representation based on descriptions of preclinical studies.[1][9]

- Cell Line Implantation: Human cancer cell lines (e.g., Capan-2, NCI-H441, HPAC, NCI-H358)
   are subcutaneously implanted into immunocompromised mice (e.g., BALB/c nude).
- Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm<sup>3</sup>).
- Randomization: Mice are randomized into vehicle control and treatment groups.
- Drug Administration: RMC-6236 is administered orally, once daily, at specified doses (e.g., 3, 10, 25 mg/kg).[1]
- Pharmacokinetic Analysis: At specified time points after dosing, blood and tumor samples are collected to determine drug concentrations using methods like LC-MS/MS.
- Pharmacodynamic Analysis: Tumor samples are collected to analyze biomarkers of RAS
  pathway inhibition, such as pERK levels (by immunoblot) or DUSP6 mRNA levels (by qRTPCR).
- Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) to assess anti-tumor activity. Body weight is monitored as an indicator of toxicity.



 Data Analysis: Tumor growth inhibition, regressions, and statistical significance are calculated.

### **Protocol: Phase 1 Clinical Trial (RMC-6236-001)**

This protocol is a summary of the design for the Phase 1/2 study of RMC-6236.[2][7]

- Study Design: A multicenter, open-label, dose-escalation and dose-expansion study.
- Patient Population: Adult patients with advanced solid tumors harboring specific RAS mutations.
- Objectives: To evaluate the safety, tolerability, pharmacokinetics, and clinical activity of RMC-6236 and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).[7]
- Treatment: RMC-6236 is administered orally once daily in 21-day cycles. Doses are escalated in subsequent cohorts (e.g., 10 mg, 20 mg, 40 mg, up to 400 mg).[2]
- Pharmacokinetic Sampling: Serial blood samples are collected at specified time points (e.g., pre-dose, and various post-dose times) on Day 1 and Day 15 of Cycle 1 to assess PK parameters.[8]
- Pharmacodynamic Assessment: Circulating tumor DNA (ctDNA) is collected from blood samples to monitor changes in KRAS variant allele frequency.
- Safety and Tolerability: Adverse events are monitored and graded according to standard criteria.
- Efficacy Evaluation: Tumor responses are assessed using imaging (e.g., CT or MRI) according to RECIST v1.1 criteria.

# Visualizations Signaling Pathway of RMC-6236





Click to download full resolution via product page

Caption: Mechanism of action for RMC-6236, a RAS(ON) multi-selective inhibitor.

### **Experimental Workflow for Preclinical Evaluation**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revmed.com [revmed.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. aacr.org [aacr.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. revmed.com [revmed.com]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Pharmacokinetics and Pharmacodynamics of RMC-6236]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12418235#pharmacokinetics-and-pharmacodynamics-of-rmc-4529]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com